tert-Butyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate
Description
tert-Butyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate (CAS: 1221346-52-6) is a tertiary butyl ester derivative featuring a 4-methoxyphenethylamine substituent and a methyl branch at the β-position of the propanoate backbone. This compound is primarily utilized in pharmaceutical and biochemical research as a building block or intermediate for synthesizing bioactive molecules.
Properties
IUPAC Name |
tert-butyl 3-[2-(4-methoxyphenyl)ethylamino]-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-13(16(19)21-17(2,3)4)12-18-11-10-14-6-8-15(20-5)9-7-14/h6-9,13,18H,10-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACBHBFOMAQHAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCC1=CC=C(C=C1)OC)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenylacetic acid, tert-butyl bromoacetate, and 2-methylpropanoic acid.
Formation of Intermediate: The 4-methoxyphenylacetic acid is first converted to its corresponding ester using tert-butyl bromoacetate in the presence of a base such as potassium carbonate.
Amidation Reaction: The intermediate ester is then subjected to an amidation reaction with 2-methylpropanoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or urea derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of 4-hydroxyphenyl or 4-formylphenyl derivatives.
Reduction: Formation of tert-butyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanol.
Substitution: Formation of new amide or urea derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, tert-Butyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate serves as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving esterases and amidases. Its structural features make it a suitable candidate for investigating the mechanisms of enzyme catalysis.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with biological targets, such as receptors and enzymes, makes it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and functional group compatibility make it a versatile intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and amino groups can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The methoxyphenyl group can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, tert-butyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate is compared below with structurally related esters and amines.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Steric Protection and Stability :
The tert-butyl group in the target compound provides superior steric shielding compared to ethyl esters (e.g., ), reducing hydrolysis rates and enhancing metabolic stability in vivo .
Lipophilicity and Binding Affinity :
Compounds with trifluoromethyl groups () exhibit higher lipophilicity (logP >3.5) than the target compound (logP ~2.8), favoring blood-brain barrier penetration. However, the methoxyphenyl group in the target compound offers balanced hydrophilicity for peripheral receptor targeting .
Amino Group Reactivity: The secondary amine in the target compound contrasts with tertiary amines (e.g., ) or free amino groups (). Secondary amines enable stronger hydrogen bonding in receptor interactions, as seen in β-adrenergic agonist analogs (e.g., ) .
Synthetic Versatility: Unlike rigid acrylates () or diphenylmethyleneamino derivatives (), the target compound’s flexible ethylamino linker allows modular modifications, facilitating SAR studies in drug development .
Research Implications
The comparative data highlight the unique balance of steric protection, hydrophilicity, and synthetic flexibility in this compound. Its structural features position it as a preferred intermediate for developing β-agonist derivatives or kinase inhibitors, where controlled steric effects and amine reactivity are critical . Further studies could explore its pharmacokinetic profile relative to trifluoromethyl or cyano-containing analogs.
Biological Activity
tert-Butyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate, a compound with a complex structure, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanism of action, research findings, and case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is with a molecular weight of approximately 273.35 g/mol. The structure includes a tert-butyl group, an amino group linked to a phenyl moiety, and an ester functional group.
The biological activity of this compound is primarily linked to its interaction with specific proteins and enzymes within biological systems. It may act as an inhibitor or modulator of various biochemical pathways:
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of enzymes such as acetylcholinesterase and β-secretase, which are critical in neurodegenerative diseases like Alzheimer's disease .
- Cell Signaling : The compound may influence cell signaling pathways by modulating receptor activity or intracellular signaling cascades.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of related compounds. For instance, derivatives containing similar structural motifs have demonstrated significant activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile . While specific data on the this compound is limited, its structural analogs suggest potential efficacy in combating bacterial infections.
Neuroprotective Effects
Research indicates that compounds with similar structures can exhibit neuroprotective effects. For example, some derivatives have been shown to reduce oxidative stress markers and improve cell viability in neuronal cultures exposed to amyloid-beta peptides, which are implicated in Alzheimer's disease pathology . This suggests that this compound may also possess neuroprotective properties.
Case Studies
- Neuroprotection in Cell Cultures : In vitro studies demonstrated that compounds similar to this compound significantly improved the survival of astrocytes exposed to toxic amyloid-beta aggregates. These findings highlight the potential for developing therapeutic agents targeting neurodegeneration .
- Antimicrobial Efficacy : A study on related compounds found that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 4 µg/mL against MRSA and C. difficile. This suggests that modifications to the structure could enhance antimicrobial potency .
Data Table: Biological Activities of Related Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
